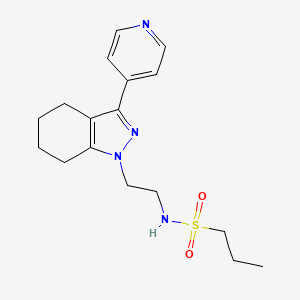

N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide

CAS No.: 1797715-58-2

Cat. No.: VC7604899

Molecular Formula: C17H24N4O2S

Molecular Weight: 348.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797715-58-2 |

|---|---|

| Molecular Formula | C17H24N4O2S |

| Molecular Weight | 348.47 |

| IUPAC Name | N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]propane-1-sulfonamide |

| Standard InChI | InChI=1S/C17H24N4O2S/c1-2-13-24(22,23)19-11-12-21-16-6-4-3-5-15(16)17(20-21)14-7-9-18-10-8-14/h7-10,19H,2-6,11-13H2,1H3 |

| Standard InChI Key | UDQOYDFHMGVYSL-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)NCCN1C2=C(CCCC2)C(=N1)C3=CC=NC=C3 |

Introduction

Structural Overview

Chemical Name: N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide

Molecular Formula: C16H22N4O2S

Structural Features:

-

Core Structure: The compound contains a tetrahydroindazole moiety fused to a pyridine ring at the 3-position.

-

Functional Groups: A sulfonamide (-SO2NH-) group is attached via an ethyl linker to the indazole core.

-

Pyridine Ring: Positioned at the 4th carbon of the indazole ring, contributing to aromaticity and potential hydrogen bonding interactions.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Formation of the Tetrahydroindazole Core: This is achieved through cyclization reactions of hydrazines with ketones or aldehydes.

-

Pyridine Substitution: The pyridine ring is introduced at the 3-position using cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

-

Sulfonamide Functionalization: The sulfonamide group is added via reaction with propane sulfonyl chloride in the presence of a base.

These multi-step synthesis routes allow for structural modifications to optimize biological activity.

Anticancer Activity

Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and metastasis. The pyridine group may enhance binding affinity to active sites in enzymes like PARP (poly ADP-ribose polymerase), making it a candidate for anticancer studies.

Kinase Inhibition

The indazole core is often found in kinase inhibitors used for targeted cancer therapies. The pyridine substituent can improve solubility and selectivity for specific kinases involved in cell signaling pathways.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are commonly used:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic and aliphatic protons.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects characteristic sulfonamide (-SO2NH-) stretching vibrations.

-

X-Ray Crystallography: Provides detailed structural confirmation if crystals are available.

Future Directions

To fully explore the potential of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide:

-

In Vitro Studies: Evaluate cytotoxicity against cancer cell lines and antimicrobial efficacy.

-

In Silico Docking Studies: Identify specific protein targets for binding interactions.

-

Structure-Activity Relationship (SAR): Modify substituents on the indazole or sulfonamide groups to enhance potency and selectivity.

This compound represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Further experimental studies are needed to validate its therapeutic applications across various domains of medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume